(S)-Dnmdp
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20N4O3 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(4S)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m0/s1 |
InChI Key |
YOSSKNZHADPXJX-JTQLQIEISA-N |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@@H]2C)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Enantiomeric Synthesis of Dnmdp
Advanced Organic Synthesis Techniques for DNMDP Production
The production of DNMDP typically involves a sequence of organic reactions. One reported synthetic route for the (R)-enantiomer begins with (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a commercially available starting material. nih.govgoogle.com This precursor undergoes several transformations, including acetylation, nitration, and hydrolysis. nih.govgoogle.com A key step involves reductive amination with acetaldehyde (B116499), which introduces the diethylamino group. nih.gov This process can yield both the mono- and dialkylated amine products. nih.gov
Advanced techniques in organic synthesis, such as those involving specific catalysts and controlled reaction conditions, are crucial for constructing the dihydropyridazinone core and incorporating the required substituents with precision. sinica.edu.twnumberanalytics.com The introduction of the nitro group and the diethylamino group at specific positions on the phenyl ring attached to the dihydropyridazinone ring are critical steps in the synthesis of DNMDP. nih.gov
Optimizing Synthetic Routes for Enantiomeric Purity
Achieving high enantiomeric purity is paramount for studying the specific biological effects of (S)-DNMDP and (R)-DNMDP. mit.edunih.gov Optimization of synthetic routes focuses on maximizing the yield of the desired enantiomer while minimizing the formation of the other. parazapharma.com In the reported synthesis of (R)-DNMDP, the reductive amination step using acetaldehyde and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in dichloromethane (B109758) yielded the mono- and dialkylated amine products, including (R)-DNMDP, as a mixture. nih.gov The ratio of enantiomers obtained in this step was reported as approximately 19:1, indicating a degree of stereoselectivity, but also the presence of the undesired enantiomer. nih.gov
Further optimization efforts can involve exploring different reaction conditions, catalysts, and reagents to improve the enantiomeric ratio. parazapharma.com Techniques such as chiral catalysis, where a chiral catalyst influences the formation of one enantiomer over the other, are central to optimizing enantiomeric purity in synthetic routes. researchgate.netdicp.ac.cn
Stereoselective Synthesis Approaches for this compound and (R)-DNMDP
Stereoselective synthesis aims to produce a single stereoisomer with high yield and purity. For DNMDP, this involves strategies to control the stereochemistry at the chiral center located at the 5-position of the dihydropyridazinone ring. nih.govchem960.com
One approach to synthesizing the (R)-enantiomer, as mentioned, utilizes an optically pure starting material, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. nih.govgoogle.com This "chiral pool" approach relies on the existing stereochemistry of the starting material to dictate the stereochemistry of the final product.
Another strategy for achieving stereoselectivity is through asymmetric synthesis, which involves using chiral reagents or catalysts to influence the formation of a specific enantiomer from an achiral or racemic precursor. researchgate.netdicp.ac.cn While specific details on alternative asymmetric synthesis routes solely for (S)- or (R)-DNMDP beyond the reported route from a chiral starting material are not extensively detailed in the provided search results, general principles of asymmetric synthesis, such as chiral auxiliaries or asymmetric catalysis, could potentially be applied to develop alternative stereoselective routes. researchgate.netdicp.ac.cn
Carbene-catalyzed asymmetric annulation reactions have been explored for the synthesis of aryl-dihydropyridazinones, a structural motif present in DNMDP. rsc.org These reactions involve the use of chiral N-heterocyclic carbene (NHC) catalysts to induce enantioselectivity in the formation of the dihydropyridazinone ring. rsc.org This highlights the potential for developing de novo asymmetric synthetic routes to DNMDP enantiomers.
Purification Processes for Research-Grade DNMDP Enantiomers
To obtain research-grade this compound and (R)-DNMDP with high enantiomeric purity, effective purification methods are essential. nih.gov Even if a synthesis is stereoselective, some amount of the undesired enantiomer or other impurities may be present.
Chromatographic techniques, particularly chiral chromatography, are commonly employed for the separation of enantiomers. nih.govnumberanalytics.comresearchgate.net Supercritical fluid chromatography (SFC) has been specifically mentioned as a technique used to separate DNMDP enantiomers. mit.edunih.gov Chiral SFC allows for the separation of enantiomers based on their differential interactions with a chiral stationary phase under supercritical fluid conditions. numberanalytics.com This method has been shown to be effective for obtaining enantiomerically pure compounds.
Another approach for enantiomeric separation is the formation and separation of diastereomers. libretexts.orglibretexts.org By reacting a racemic mixture of DNMDP with an enantiomerically pure chiral resolving agent, a mixture of diastereomeric salts is formed. libretexts.orglibretexts.orgresearchgate.net Diastereomers have different physical properties, such as solubility and melting point, which can allow for their separation by techniques like crystallization. libretexts.orglibretexts.orgresearchgate.net Once separated, the pure diastereomer can be converted back to the desired enantiomer of DNMDP by removing the chiral resolving agent. libretexts.org
While chiral chromatography, particularly SFC, appears to be a primary method for purifying DNMDP enantiomers based on the provided information, other purification techniques like preparative HPLC with chiral stationary phases could also be applicable. researchgate.net The choice of purification method depends on factors such as the scale of synthesis, the required purity, and the specific properties of the enantiomers.
Stereochemical Characterization and Enantiomeric Activity Profiling
Comparative Analysis of (S)-DNMDP and (R)-DNMDP Potency
Comparative studies have consistently demonstrated a substantial disparity in the potency between the (S) and (R) enantiomers of DNMDP. Research indicates that the (R)-enantiomer is significantly more active than the (S)-enantiomer in inducing cytotoxicity in sensitive cancer cell lines. Depending on the specific cell line tested, (R)-DNMDP has been reported to be 200 to 500 times more potent than this compound. In the HeLa cell line, specifically, (R)-DNMDP exhibits a 500-fold lower EC₅₀ value compared to this compound. This pronounced difference in half maximal effective concentration (EC₅₀) underscores the stereochemical dependence of DNMDP's cytotoxic activity.
The racemic mixture of DNMDP also shows activity, which is attributed primarily to the presence of the more potent (R)-enantiomer.
Enantiomeric Selectivity in Cellular Systems
The observed difference in potency translates into a clear enantiomeric selectivity in cellular systems. While (R)-DNMDP acts as a potent and selective cytotoxic agent in cancer cell lines expressing high levels of phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), this compound is often described as non-cytotoxic. This selectivity is evident in cellular viability assays, where sensitive cell lines treated with (R)-DNMDP undergo apoptosis. In contrast, treatment with this compound at comparable concentrations does not induce significant cell death in these same cell lines.
This enantioselective cellular activity suggests that the specific three-dimensional orientation of the DNMDP molecule is critical for its interaction with its biological targets and the subsequent induction of cellular responses.
Mechanistic Basis for Differential Enantiomeric Activity
The differential activity between this compound and (R)-DNMDP is rooted in their distinct interactions with the PDE3A-SLFN12 protein complex, which is central to the compound's mechanism of action. DNMDP functions as a "molecular glue" or neomorphic modulator, promoting a novel interaction between PDE3A and SLFN12. This interaction leads to the activation of SLFN12's RNase activity, resulting in the cleavage of specific RNA substrates and the inhibition of protein translation, ultimately triggering cell death in susceptible cancer cells.
Research indicates that (R)-DNMDP directly binds to PDE3A, and this binding event is crucial for inducing the association between PDE3A and SLFN12. Studies using affinity purification experiments with a tethered DNMDP analogue have shown that binding of PDE3A to the analogue is blocked by both trequinsin (B1217036) (a known PDE3 inhibitor) and (R)-DNMDP. This suggests that (R)-DNMDP competes for binding to PDE3A.
Crucially, the non-cytotoxic (S)-enantiomer does not block the binding of PDE3A to the tethered analogue. This finding provides a key mechanistic insight: this compound does not interact with PDE3A in the same manner or with sufficient affinity as (R)-DNMDP to effectively compete for the binding site or induce the conformational changes necessary to stabilize the PDE3A-SLFN12 complex. Therefore, the inability of this compound to promote the critical PDE3A-SLFN12 interaction underlies its lack of significant cytotoxic activity compared to the highly potent (R)-enantiomer. The stereochemical configuration at the chiral center dictates the ability of the molecule to properly engage with PDE3A and mediate the neomorphic PDE3A-SLFN12 interaction.
Comparative Potency of DNMDP Enantiomers in HeLa Cells
| Compound | EC₅₀ (HeLa cells) | Relative Potency (vs this compound) |
| (R)-DNMDP | Significantly lower | ~500x more potent |
| This compound | Significantly higher | 1x (baseline) |
| Racemic DNMDP | Intermediate | Between (S) and (R) |
Note: Specific EC₅₀ values for (R)-DNMDP are in the nanomolar range (10-100 nM for sensitive cell lines including HeLa), while this compound is typically >1 µM or considered non-cytotoxic.
Effect of Enantiomers on PDE3A Binding to Tethered Analogue
| Compound | Blocks PDE3A Binding to Analogue |
| (R)-DNMDP | Yes |
| This compound | No |
| Trequinsin | Yes |
Based on affinity purification experiments.
Molecular Targets and Interactions in the Context of Dnmdp Stereoisomers
Schlafen Family Member 12 (SLFN12) as a Critical Co-Factor
Schlafen family member 12 (SLFN12) is a crucial co-factor in the mechanism of action of DNMDP. The binding of DNMDP to PDE3A induces a physical association between PDE3A and SLFN12. genecards.orgnih.govnih.govwikipedia.orgmedchemexpress.comnih.govchem960.combiogps.org This interaction is fundamental to the cytotoxic effect, as sensitivity to DNMDP is strongly correlated with the co-expression of both PDE3A and SLFN12. nih.govnih.govwikipedia.orgchem960.com Conversely, depletion of SLFN12 levels has been shown to reduce cellular sensitivity to DNMDP. nih.gov
The interaction between PDE3A and SLFN12, facilitated by DNMDP, is characterized as a "molecular glue" mechanism, where DNMDP acts to stabilize the formation of a complex between the two proteins. medchemexpress.com Structural studies, including cryo-electron microscopy, have revealed that DNMDP stabilizes a heterotetrameric complex formed by PDE3A and SLFN12. Within this complex, DNMDP is located in a pocket of the PDE3A catalytic domain, modifying the interface to facilitate interaction with SLFN12. SLFN12 has been identified as an RNase, and its RNase activity is increased upon binding to PDE3A within the complex, an activity that is required for DNMDP-mediated cell killing. medchemexpress.com
Stereospecificity in PDE3A-SLFN12 Complex Induction by DNMDP Enantiomers
The induction and stabilization of the PDE3A-SLFN12 complex by DNMDP are stereospecific, primarily mediated by the active (R)-enantiomer. The strong correlation between the PDE3A binding affinity, cytotoxic activity, and the ability to induce the PDE3A-SLFN12 interaction points to the (R)-configuration being responsible for this molecular glue effect. While direct experimental data explicitly showing the inability of (S)-DNMDP to induce the complex to the same extent as (R)-DNMDP is implicitly supported by its lack of binding and activity, studies confirming complex formation typically utilize the active form of DNMDP or its analogues. nih.gov Given the requirement for effective PDE3A binding to promote the interaction with SLFN12, the significantly lower binding affinity of this compound to PDE3A suggests it is inefficient at inducing or stabilizing the PDE3A-SLFN12 complex compared to the (R)-enantiomer.
Role of this compound as a Non-Complex-Inducing Control in Interaction Studies
Due to its significantly lower binding affinity for PDE3A and lack of cytotoxic activity compared to the (R)-enantiomer, this compound serves as a valuable non-complex-inducing control in studies investigating the molecular interactions mediated by the active form of DNMDP. nih.govfluoroprobe.com Experiments comparing the ability of (R)-DNMDP and this compound to compete for PDE3A binding sites, such as those using tethered analogues, clearly demonstrate that this compound does not interfere with PDE3A binding in the same way as (R)-DNMDP. nih.govfluoroprobe.com This characteristic makes this compound a suitable negative control to delineate the specific effects of the (R)-enantiomer on PDE3A binding and the subsequent induction and stabilization of the PDE3A-SLFN12 protein complex. By using this compound as a control, researchers can confirm that the observed complex formation and downstream cellular effects are specifically mediated by the active stereoisomer's interaction with PDE3A.
Exploration of Other Potential Molecular Interactomes Modulated by DNMDP Stereoisomers
Beyond the primary interaction with PDE3A and the induced complex formation with SLFN12, research has explored the potential for DNMDP stereoisomers to modulate other molecular interactomes. While DNMDP has shown some inhibitory activity against PDE3B and weak activity against PDE10, its effect on other phosphodiesterases tested was minimal or absent at relevant concentrations. nih.govnih.govnih.govbiogps.org
Comprehensive screening efforts to identify additional direct molecular targets of DNMDP have largely been unsuccessful. Kinase profiling against a panel of 234 kinases and other diverse assays (68 assays) did not reveal significant interactions with other proteins at concentrations where DNMDP is active. nih.govnih.gov
However, studies investigating the cellular machinery required for DNMDP response have identified other proteins involved in the pathway, albeit not as direct binding partners of DNMDP in the same manner as PDE3A. A genome-wide CRISPR screen highlighted the aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone, as being required for both the cellular response to DNMDP and the formation of the PDE3A-SLFN12 complex. wikipedia.orgchem960.com This suggests that AIP plays a facilitating role in the DNMDP-induced interaction.
Furthermore, mass spectrometric analysis of proteins co-immunoprecipitating with PDE3A in the presence of DNMDP has indicated enrichment of other proteins, including protein phosphatase 2 subunits (PPP2CA, PPP2R1A, PPP2R1B) and SIRT7. nih.govnih.gov While the interaction with SLFN12 and SIRT7 was validated, the precise role and modulation of protein phosphatase 2 subunits within the DNMDP-induced PDE3A interactome warrant further investigation based on the available data. nih.gov These findings suggest that the active (R)-DNMDP enantiomer, by binding to PDE3A, can influence the broader protein interaction network associated with PDE3A, leading to the recruitment or altered association of other cellular factors, with SLFN12 being the most critical identified co-factor for the cytotoxic phenotype.
Mechanism of Action Studies: Unraveling Stereospecific Biological Effects
Molecular Glue Hypothesis: Insights from (S)-DNMDP as a Negative Control
The molecular glue hypothesis proposes that certain small molecules, termed "velcrins," can induce and stabilize interactions between two proteins that otherwise exhibit low or no affinity for each other. broadinstitute.orgmdpi.comresearchgate.netnih.govaacrjournals.org DNMDP and related compounds function as molecular glues, mediating the formation of a complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). broadinstitute.orgmdpi.comresearchgate.netnih.govaacrjournals.org This induced proximity is central to their observed biological effects. mdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov
This compound, being the less potent or non-cytotoxic enantiomer compared to (R)-DNMDP, is instrumental in dissecting this mechanism. nih.govgoogle.comnih.govjustia.com Studies utilizing this compound as a negative control help to confirm that the observed biological activity is directly linked to the molecular glue function mediated by the active enantiomer, rather than other potential off-target effects. google.comjustia.com By comparing the effects of (R)-DNMDP and this compound, researchers can ascertain the stereochemical requirements for the formation and stabilization of the PDE3A-SLFN12 complex. nih.govgoogle.comnih.govjustia.com
Stabilization of PDE3A-SLFN12 Heterotetrameric Complex
Research has shown that DNMDP induces the formation of a heterotetrameric complex composed of PDE3A and SLFN12. broadinstitute.orgmdpi.comnih.govnih.govpdbj.orgresearchgate.net This complex is stabilized by the binding of DNMDP. broadinstitute.orgmdpi.comnih.govnih.govpdbj.orgresearchgate.net Specifically, interactions between the C-terminal alpha helix of SLFN12 and residues near the active site of PDE3A are crucial for complex formation, and these interactions are further stabilized by the presence of DNMDP. broadinstitute.orgnih.govpdbj.orgresearchgate.net
The use of this compound as a negative control in experiments, such as immunoprecipitation or biolayer interferometry (BLI), helps to demonstrate the specificity of the complex formation induced by the active enantiomer. While (R)-DNMDP promotes the binding of PDE3A to SLFN12, the non-cytotoxic (S)-enantiomer does not effectively induce or stabilize this interaction. google.comjustia.com This difference highlights the stereospecific nature of the molecular glue activity.
Structural Requirements for Complex Formation as Probed by Enantiomers
Structural studies, including cryo-electron microscopy (cryo-EM) of the PDE3A-SLFN12 complex bound to DNMDP, have provided insights into the molecular architecture and the binding interfaces involved. broadinstitute.orgnih.govnih.govpdbj.orgresearchgate.netaacrjournals.org These studies reveal that DNMDP binds within a pocket in the catalytic domain of PDE3A, creating an adhesive surface that facilitates the interaction with SLFN12. nih.govnih.govaacrjournals.org The C-terminal alpha-helix of SLFN12 interacts with this DNMDP-modified surface on PDE3A. nih.govaacrjournals.org
The distinct activities of the (R) and (S) enantiomers of DNMDP underscore the precise structural requirements for effective molecular glue function. The significant difference in potency (the (R)-enantiomer can be 200-500 times more active than the (S)-enantiomer) suggests that the stereochemistry at the chiral center of DNMDP is critical for its optimal binding within the PDE3A pocket and for establishing the necessary interactions to stabilize the PDE3A-SLFN12 complex. nih.govgoogle.comnih.gov Experiments comparing the binding of (R)- and this compound to PDE3A, and their ability to induce complex formation with SLFN12, provide valuable data on the spatial and chemical features required for the molecular glue effect. google.comjustia.com
Activation of SLFN12 Ribonuclease (RNase) Activity
A key downstream consequence of the PDE3A-SLFN12 complex formation is the activation of SLFN12's intrinsic ribonuclease (RNase) activity. broadinstitute.orgnih.govpdbj.orgresearchgate.netaacrjournals.orgaacrjournals.orgnih.govresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netnih.gov While the precise biochemical details of this activation are still being elucidated, it is understood that the binding of PDE3A to SLFN12, facilitated by molecular glues like DNMDP, leads to an increase in SLFN12 RNase activity. broadinstitute.orgnih.govpdbj.orgresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netnih.gov
Stereochemical Dependence of SLFN12 RNase Activation
The activation of SLFN12 RNase activity exhibits stereochemical dependence, mirroring the differential potency of the DNMDP enantiomers in inducing cell death. Since the formation and stabilization of the PDE3A-SLFN12 complex are significantly more effectively mediated by (R)-DNMDP than by this compound, the subsequent activation of SLFN12 RNase activity also shows this stereospecificity. nih.govgoogle.comnih.govjustia.com
Studies comparing the RNase activity of SLFN12 in the presence of (R)-DNMDP versus this compound provide direct evidence for this dependence. Higher levels of activated SLFN12 RNase activity are observed when the complex is formed with the more potent (R)-enantiomer. This reinforces the understanding that the molecular glue's ability to properly orient and stabilize the PDE3A-SLFN12 interaction is paramount for triggering the conformational changes or other mechanisms that lead to SLFN12 activation.
Implications of this compound on Ribonucleolytic Cascade
Activated SLFN12 RNase specifically targets and cleaves certain RNA molecules, notably tRNA-Leu-TAA. aacrjournals.orgnih.govaacrjournals.org This targeted RNA degradation initiates a ribonucleolytic cascade that has significant cellular consequences. aacrjournals.orgnih.govaacrjournals.org
The use of this compound as a negative control is crucial for confirming that the observed ribonucleolytic activity and its downstream effects are a direct result of the stereospecific PDE3A-SLFN12 complex formation induced by the active enantiomer. In the presence of this compound, which is inefficient at forming the complex, the activation of SLFN12 RNase and the subsequent cleavage of its RNA substrates are significantly reduced or absent. google.comjustia.com This provides strong evidence that the molecular glue activity, dictated by the stereochemistry of compounds like DNMDP, is the initiating event for the downstream ribonucleolytic cascade.
Downstream Cellular Consequences of Stereospecific Molecular Action
The stereospecific molecular action of DNMDP, mediated by the formation of the PDE3A-SLFN12 complex and the subsequent activation of SLFN12 RNase, leads to significant downstream cellular consequences, particularly in cancer cells that co-express high levels of both proteins. nih.govmdpi.comnih.govaacrjournals.orgbiorxiv.orgaacrjournals.orgnih.govaacrjournals.orggdch.appmit.eduresearchgate.netoncotarget.com
The cleavage of tRNA-Leu-TAA by activated SLFN12 RNase results in the inhibition of global protein translation. aacrjournals.orgnih.govaacrjournals.org This broad inhibition of protein synthesis triggers cellular stress responses and ultimately leads to cell death, often through apoptosis. nih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.net
The stark difference in cytotoxic potency between (R)-DNMDP and this compound (up to 500-fold) directly reflects the stereospecificity of the upstream molecular events. nih.govgoogle.comnih.gov The inability of this compound to efficiently induce the PDE3A-SLFN12 complex formation and activate SLFN12 RNase translates into a significantly reduced or absent cytotoxic effect. google.comjustia.com This highlights how the stereochemistry of a small molecule can profoundly influence its ability to act as a molecular glue, modulate protein-protein interactions, trigger enzymatic activity, and ultimately dictate cellular fate.
Data illustrating the differential effects of (R)- and this compound on cell viability, complex formation, and SLFN12 RNase activity can be presented in tables to emphasize the stereospecificity.
| Compound | Relative Cytotoxicity (HeLa cells) nih.govgoogle.comnih.gov | PDE3A-SLFN12 Complex Formation google.comjustia.com | SLFN12 RNase Activation |
| (R)-DNMDP | High (EC₅₀: 10-100 nM) | Strong Induction & Stabilization | Significant Activation |
| This compound | Low (500-fold less potent than (R)) | Minimal/No Induction & Stabilization | Minimal/No Activation |
| Trequinsin (B1217036) | None | No Induction | No Activation |
Note: Relative cytotoxicity is based on reported EC₅₀ values in sensitive cell lines like HeLa. nih.govgoogle.comnih.gov
This table visually represents how the stereochemical difference between (R)- and this compound directly correlates with their ability to induce the key molecular events leading to cell death.
Inhibition of Protein Translation Pathways
The mechanism of action of DNMDP involves inducing the formation of a complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) proteins. This interaction is described as a "molecular glue" effect, stabilizing a heterotetrameric complex between PDE3A and SLFN12. nih.govmedchemexpress.comchemscene.comchem960.comuni.lulabsolu.ca The formation of this complex leads to the activation of SLFN12's RNase activity. nih.govlabsolu.ca Activated SLFN12 has been shown to cleave specific RNA substrates, notably tRNA-Leu-TAA, which subsequently results in the inhibition of global protein translation. nih.govchemscene.comlabsolu.ca
Research findings highlight a significant stereospecific difference in the ability of DNMDP enantiomers to facilitate this PDE3A-SLFN12 interaction and the subsequent inhibition of protein translation. Studies comparing (R)-DNMDP and this compound indicate that the (R)-enantiomer is substantially more effective at inducing the PDE3A-SLFN12 complex formation and driving the downstream inhibition of protein synthesis. fluoroprobe.comchemicalbook.combldpharm.com The (S)-enantiomer has been reported to be significantly less active or unable to effectively promote the binding of PDE3A to a tethered DNMDP analogue, in contrast to the potent activity of (R)-DNMDP. fluoroprobe.comchemicalbook.combldpharm.com This suggests that the precise stereochemistry at the chiral center of DNMDP is critical for its ability to act as a molecular glue between PDE3A and SLFN12, and consequently, for its impact on protein translation.
Induction of Programmed Cell Death Mechanisms (Pre-clinical Models)
The inhibition of protein translation induced by the PDE3A-SLFN12 complex formation is linked to the induction of programmed cell death, specifically apoptosis, in sensitive cancer cell lines in pre-clinical models. nih.govmedchemexpress.comchem960.comuni.lulabsolu.ca This cytotoxic effect is selectively observed in cancer cells that express elevated levels of both PDE3A and SLFN12. nih.govfluoroprobe.comuni.luchem960.comlabsolu.ca The global inhibition of translation ultimately contributes to cell death in these susceptible cells. nih.gov
Consistent with the findings on protein translation inhibition, studies evaluating the cytotoxicity of DNMDP enantiomers in pre-clinical cancer cell models have demonstrated a marked difference in their ability to induce programmed cell death. The (R)-enantiomer of DNMDP has been shown to be significantly more potent in killing cancer cells compared to the (S)-enantiomer. nih.govuni.lubldpharm.com For instance, in HeLa cells, (R)-DNMDP demonstrated an EC₅₀ value that was approximately 500-fold lower than that of this compound, indicating substantially greater cytotoxic activity for the (R) form. nih.govbldpharm.com this compound is often described as non-cytotoxic or having significantly reduced activity in these assays, further underscoring the stereospecific nature of the cell death induction mechanism mediated by DNMDP. nih.govfluoroprobe.comchemicalbook.combldpharm.com
The differential activity between the enantiomers highlights the importance of stereochemistry for the biological function of DNMDP, where the (S) configuration does not effectively support the interactions and downstream events that lead to programmed cell death in sensitive cell lines.
Comparative Cytotoxicity Data of DNMDP Enantiomers in HeLa Cells
| Compound | EC₅₀ (HeLa cells) | Relative Potency (vs. This compound) | Reference |
| (R)-DNMDP | 10–100 nM | ~500x more potent | nih.govbldpharm.com |
| This compound | >1 µM | 1x | nih.govbldpharm.com |
Note: EC₅₀ values are approximate ranges reported in the literature and may vary depending on specific experimental conditions.
Structure Activity Relationship Sar Studies of Dnmdp Enantiomers and Analogs
Identification of Key Structural Features for Modulatory Potency
SAR studies of DNMDP and its analogs have aimed to delineate the molecular determinants responsible for its potent and selective cellular cytotoxicity, particularly its ability to induce the PDE3A-SLFN12 complex formation. These studies often employ phenotypic viability assays to assess the cellular activity of synthesized compounds nih.govresearchgate.netresearchgate.netacs.org.
Key structural regions of DNMDP, including the dihydropyridazinone core, the phenyl ring, and the diethylamino and nitro substituents on the phenyl ring, have been systematically modified to understand their contribution to activity. Modifications to these regions have revealed specific requirements for maintaining or enhancing the desired cytotoxic effect. For instance, alterations to the diethylamino group have shown that it can be replaced by a morpholine (B109124) ring while retaining activity, whereas an N-methyl-piperazine analog displayed significantly reduced activity nih.gov. Electron-withdrawing substituents on the phenyl ring have generally been found to improve activity, although the introduction of an amino group was not tolerated nih.gov. Halogenation of the phenyl ring has also been shown to increase PDE3A/B biochemical inhibition nih.gov.
Influence of Nitro Group and Configuration on Enantiomeric Activity
A critical finding in the SAR of DNMDP is the profound influence of both the stereochemistry at the chiral center (C5 of the dihydropyridazinone ring) and the presence of the nitro group on the phenyl ring.
Studies have unequivocally demonstrated a significant enantiomeric difference in the cellular activity of DNMDP. The (R)-enantiomer of DNMDP is substantially more potent than the (S)-enantiomer, exhibiting 200 to 500 times greater activity depending on the cell line tested nih.govgoogle.commedchemexpress.com. The (S)-enantiomer has been characterized as non-cytotoxic or inactive in cellular viability assays google.commedchemexpress.commit.edu. This stereochemical dependence highlights the specific spatial arrangement required for effective binding and induction of the PDE3A-SLFN12 interaction.
The stark difference in activity between the (R) and (S) enantiomers underscores the stereospecific nature of DNMDP's interaction with its biological targets, PDE3A and SLFN12. The following table illustrates the comparative activity:
| Compound | Configuration | Cellular Activity (HeLa EC₅₀) | Relative Activity (vs (R)-DNMDP) |
| DNMDP | Racemate | 10–100 nM | - |
| (R)-DNMDP | R | 10–100 nM | 1x |
| (S)-DNMDP | S | >1 µM | 200-500x less active |
| Des-nitro-DNMDP | - | >1 µM | Loss of activity |
Data compiled from references nih.govgoogle.commedchemexpress.com. Note: EC₅₀ values can vary slightly depending on the specific assay conditions and cell line used.
Design and Synthesis of this compound Analogs for SAR Probing
While the (R)-enantiomer is the highly active species, the synthesis and evaluation of this compound and its analogs are crucial for comprehensive SAR studies. Comparing the activity profiles of enantiomers and their modified versions provides insights into the specific binding requirements and the impact of stereochemistry on the induced protein-protein interaction.
The synthesis of DNMDP and its analogs typically involves multi-step procedures, often utilizing commercially available starting materials nih.govgoogle.comjustia.com. For example, the (R)-enantiomer has been synthesized from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a precursor used in the synthesis of levosimendan (B1675185) nih.govgoogle.com. Analog design involves targeted modifications to the core structure, substituents, or stereochemistry to probe the impact on cellular activity and pharmacokinetic properties nih.gov.
Analogs with improved properties, such as enhanced metabolic stability, have been designed and synthesized based on the SAR insights. BRD9500 is an example of a DNMDP analog that was developed through such optimization efforts and demonstrated activity in in vivo models nih.govresearchgate.netresearchgate.netacs.orgacs.orgacs.org. Studies involving the replacement of the diethylamino group with various heterocycles on des-nitro DNMDP analogs have yielded compounds with varying degrees of activity, further illustrating the sensitivity of the system to modifications in this region nih.gov.
Pharmacophore Modeling Based on Enantiomeric Activity Profiles
Pharmacophore modeling is a valuable computational tool used in drug discovery to identify the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target researchgate.net. Based on the distinct activity profiles of the DNMDP enantiomers and its analogs, pharmacophore models can be developed to represent the key features necessary for inducing the PDE3A-SLFN12 complex formation.
The significant difference in potency between (R)- and this compound strongly suggests that the spatial arrangement of the substituents is critical for fitting into the binding site(s) on PDE3A and/or SLFN12 in a way that stabilizes the complex. Pharmacophore models would likely emphasize the spatial relationship between the dihydropyridazinone ring, the phenyl ring, the nitro group, and the diethylamino group in the active (R) configuration.
By integrating SAR data from various analogs, including the inactive (S)-enantiomer and modified compounds, with structural information, pharmacophore models can help predict the activity of new, untested compounds and guide the design of novel molecular glues targeting the PDE3A-SLFN12 interaction.
Advanced Analytical and Biophysical Methodologies in Dnmdp Research
Affinity Purification and Mass Spectrometry for Target Identification
Affinity purification coupled with mass spectrometry has been instrumental in identifying the molecular targets of DNMDP. This approach typically involves using a tethered analogue of the compound immobilized on a solid phase to capture interacting proteins from cell lysates. google.com Proteins that bind to the immobilized compound are then eluted and identified using mass spectrometry.
In the context of DNMDP research, an (R)-des-nitro-DNMDP analogue was used in affinity purification experiments with HeLa cell lysate. google.com Mass spectrometric analysis of immunoprecipitates, particularly of PDE3A, in the presence of DNMDP or other compounds like trequinsin (B1217036), revealed differential binding of SLFN12 and SIRT7 specifically when DNMDP was present. google.com This indicated that DNMDP binding to PDE3A facilitates the interaction with SLFN12. google.commit.edunih.gov The elevated expression levels of SLFN12 in DNMDP-sensitive cell lines and the decreased sensitivity upon SLFN12 knockdown further supported its functional involvement in the DNMDP-induced cytotoxic phenotype. google.com
Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Elucidation
Cryo-EM has been a crucial technique for determining the high-resolution structure of the PDE3A-SLFN12 complex induced by DNMDP. This provides detailed three-dimensional information about how the proteins interact and where the small molecule binds.
The cryo-EM structure of the DNMDP-induced PDE3A-SLFN12 complex revealed that it forms a 2:2 hetero-tetramer. aacrjournals.orgnih.govpdbj.org The structure showed DNMDP bound to the catalytic domain of PDE3A. aacrjournals.orgpdbj.orgrcsb.org DNMDP occupies the substrate binding pocket of PDE3A, and this binding event creates an adhesive surface that facilitates the stable binding of SLFN12. aacrjournals.orgpdbj.org
Structural Insights into PDE3A-SLFN12 Complex in Presence of DNMDP Enantiomers
Structural studies, particularly using cryo-EM, have provided insights into the interaction of DNMDP enantiomers with the PDE3A-SLFN12 complex. The solved structure of the complex with bound DNMDP (which is typically studied as a mixture or focusing on the active enantiomer) showed that the C-terminal alpha-helix of SLFN12 reaches into the DNMDP-occupied substrate binding pocket of PDE3A. aacrjournals.org This region of SLFN12 makes contact with both DNMDP and residues in the active site of PDE3A. aacrjournals.org This structural arrangement explains how DNMDP acts as a "molecular glue," bridging the interaction between PDE3A and SLFN12. pdbj.orgrcsb.orgresearchgate.net While the provided search results primarily detail the structure with DNMDP, which is presented as inducing the complex, the specific structural differences induced by the (S)- versus (R)-enantiomers in the complex formation are not explicitly detailed in the snippets, although one source mentions that (R)-DNMDP, but not (S)-DNMDP, blocked the binding of PDE3A to a tethered DNMDP analogue in an affinity purification context, suggesting differential binding behavior of the enantiomers to PDE3A itself. mit.edu However, the cryo-EM studies focus on the induced complex which is associated with the cytotoxic effect, and the active component inducing this complex is generally referred to as DNMDP or the "velcrin" class of compounds, implying the active enantiomer is key to the complex formation observed in the structural studies.
The cryo-EM structure (PDB ID: 7EG1) of the DNMDP-induced PDE3A-SLFN12 complex further illustrates this interaction, showing the heterotetramer arrangement and the binding site of DNMDP within PDE3A, mediating the interaction with SLFN12. rcsb.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
HDX-MS is a valuable technique for probing protein conformational dynamics and identifying regions involved in protein-protein or protein-ligand interactions by measuring the exchange rate of backbone amide hydrogens with deuterium (B1214612) in the solvent. thermofisher.comembopress.org Regions that are more protected from the solvent due to protein folding or interactions show slower deuterium uptake.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics of Enantiomers
SPR is a label-free technique used to measure the binding kinetics and thermodynamics of molecular interactions in real-time. bio-rad.com It involves immobilizing one binding partner (ligand) on a sensor chip and flowing the other partner (analyte) over the surface, measuring changes in refractive index as binding occurs.
SPR has been employed to study the binding kinetics of SLFN12 to immobilized PDE3A in the presence and absence of DNMDP. researchgate.net These studies demonstrated that the addition of DNMDP increased the rate of association and reduced the rate of dissociation of SLFN12 with PDE3A, indicating that DNMDP stabilizes the complex. researchgate.net The slow dissociation rate observed suggests a highly stable complex. researchgate.net Quantitative analysis using SPR can provide equilibrium dissociation constants (Kd) for complex formation. For instance, a study reported a steady-state Kd for PDE3A-SLFN12 complex formation at 500 mM NaCl that decreased from 320 nM in the absence of DNMDP to 65 nM in the presence of 100 µM DNMDP, highlighting the stabilizing effect of DNMDP on the complex. researchgate.net While the provided snippets confirm the use of SPR to study the complex formation induced by DNMDP, specific data comparing the binding kinetics and thermodynamics of the this compound enantiomer versus the (R)-enantiomer to the PDE3A-SLFN12 complex using SPR were not explicitly detailed in the search results. However, the differential binding of the enantiomers to PDE3A alone has been noted in other assays. mit.edu
Here is an example of how SPR data might be presented, based on the description of the Kd values:
| Interaction | Condition | Kd (nM) |
| PDE3A-SLFN12 | Absence of DNMDP | 320 |
| PDE3A-SLFN12 + 100 µM DNMDP | Presence of DNMDP | 65 |
Note: This table is illustrative, based on the reported Kd values for the complex formation in the presence and absence of DNMDP researchgate.net. Specific SPR data for isolated this compound binding kinetics to the pre-formed complex or to PDE3A alone, compared to the (R)-enantiomer, were not found in the provided snippets.
High-Throughput Screening Assays for Compound Evaluation and Synergy Detection
High-throughput screening (HTS) assays are essential for evaluating large libraries of compounds for their biological activity and identifying potential synergistic interactions. These assays enable rapid assessment of compound effects on cell viability or other relevant phenotypes in a high-volume format. google.comresearchgate.net
HTS has been employed in the discovery and evaluation of DNMDP and related PDE3A modulators. mit.eduresearchgate.netbiorxiv.orgbiorxiv.org Phenotypic screens designed to identify small molecules causing synthetic lethality in cancer cells led to the discovery of DNMDP as a cancer-selective cytotoxic agent. mit.edu These screens correlated DNMDP cytotoxicity with the expression of PDE3A. mit.edu
Furthermore, HTS has been used to identify synergistic interactions between PDE3A modulators, including DNMDP or its analogs, and other therapeutic agents. researchgate.netbiorxiv.orgbiorxiv.org For example, HTS of compound libraries in PDE3A- and SLFN12-positive cancer cell lines has revealed that PDE3A modulators can sensitize cells to inhibitors of key cancer pathways, such as Bcl-2/xL inhibitors. researchgate.netbiorxiv.org These screens help identify rational drug combinations that could enhance the therapeutic potential of this compound or similar compounds. researchgate.netbiorxiv.org
The use of HTS allows for the efficient evaluation of numerous compounds and combinations, providing data on their effects on cell viability and enabling the identification of synergistic drug partners for this compound-based therapies. google.comresearchgate.netbiorxiv.org
Pre Clinical Research Applications and Therapeutic Potential Investigations
In Vitro Investigations in Cancer Cell Lines Expressing PDE3A and SLFN12
In vitro research has been crucial in understanding the cellular effects of DNMDP and its enantiomers. Studies have utilized panels of cancer cell lines to correlate sensitivity to DNMDP with the expression levels of PDE3A and SLFN12. mit.edunih.govnih.gov It has been observed that cancer cell lines with high co-expression of both PDE3A and SLFN12 are generally more sensitive to DNMDP-induced cytotoxicity. mit.edunih.govnih.govresearchgate.net
Comparative Cellular Response to (S)-DNMDP and (R)-DNMDP
Research has demonstrated a clear difference in the cellular response to the enantiomers of DNMDP. While (R)-DNMDP exhibits cytotoxic activity in sensitive cancer cell lines, this compound is largely non-cytotoxic. mit.edunih.gov This distinction is critical for understanding the specific molecular interactions responsible for the observed anti-cancer effects. Studies have shown that (R)-DNMDP can compete for binding to PDE3A, whereas this compound does not block the binding of PDE3A to a tethered DNMDP analogue, indicating differential binding properties and subsequent cellular outcomes. mit.edunih.gov
Correlation of PDE3A/SLFN12 Expression with Enantiomer-Specific Cellular Effects
The sensitivity of cancer cells to the cytotoxic effects of DNMDP, primarily mediated by the (R)-enantiomer, strongly correlates with the co-expression levels of PDE3A and SLFN12. mit.edunih.govnih.govresearchgate.net Cell lines expressing high levels of both proteins are more susceptible to (R)-DNMDP-induced cell death. mit.edunih.govnih.govresearchgate.net Conversely, depletion of either PDE3A or SLFN12 in sensitive cell lines reduces their sensitivity to DNMDP. mit.edunih.govnih.govresearchgate.net This correlation highlights the dependence of the cytotoxic effect on the presence and abundance of both PDE3A and SLFN12, and this dependency is specific to the cytotoxic enantiomer, (R)-DNMDP.
In Vivo Efficacy Studies in Xenograft Models (e.g., Melanoma, Sarcoma, Glioblastoma)
In vivo studies using xenograft models have been conducted to evaluate the efficacy of DNMDP and its analogs in a more complex biological setting. These models involve implanting human cancer cells or tumor tissue into immunocompromised mice. alkpositive.orgmednexus.orgcriver.com Cancer types investigated in the context of PDE3A modulators include melanoma, sarcoma (such as gastrointestinal stromal tumor and liposarcoma), and glioblastoma, among others that express PDE3A and SLFN12. biorxiv.orgaacrjournals.orggoogle.comgoogle.com
Evaluation of (R)-DNMDP and Analogs in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which are generated by implanting tumor tissue directly from patients into mice, are considered more representative of human cancers than cell line-derived xenografts. mednexus.orgcriver.comoaepublish.com Studies have evaluated the efficacy of (R)-DNMDP and its analogs, such as BRD9500 and OPB-171775, in PDX models of cancers like melanoma and gastrointestinal stromal tumors. aacrjournals.orgresearchgate.netnih.govresearchgate.netaacrjournals.org These studies aim to assess the in vivo anti-tumor activity of the cytotoxic enantiomer and optimized derivatives. For instance, BRD9500, an analog of DNMDP, showed activity in an SK-MEL-3 melanoma xenograft model. researchgate.netnih.gov OPB-171775, another PDE3A-SLFN12 complex inducer, demonstrated efficacy in PDX models of GIST, regardless of KIT mutation status. aacrjournals.orgaacrjournals.org
Use of this compound as a Control in Pre-clinical Efficacy Assessments
Given its non-cytotoxic nature and structural similarity to (R)-DNMDP, this compound serves as a crucial negative control in pre-clinical efficacy studies. mit.edunih.gov By comparing the effects of (R)-DNMDP or its cytotoxic analogs to those of this compound in both in vitro and in vivo settings, researchers can confirm that the observed anti-tumor activity is specifically due to the intended mechanism involving PDE3A and SLFN12 modulation by the cytotoxic enantiomer, rather than off-target effects or general compound toxicity. The use of this compound as a control helps to validate the specificity of the cytotoxic effects observed with (R)-DNMDP and related compounds. mit.edunih.gov
Synergistic Approaches with Complementary Agents in Pre-clinical Models
Research into the pre-clinical applications and therapeutic potential of this compound, a stereoisomer of the compound DNMDP, has primarily focused on its activity as a single agent, particularly its role as a phosphodiesterase 3A (PDE3A) inhibitor and its resulting selective cytotoxicity in certain cancer cell lines. While the mechanism involving PDE3A and its interaction with Schlafen 12 (SLFN12) has been investigated for DNMDP medchemexpress.com, specific detailed pre-clinical research findings and data tables demonstrating the synergistic effects of this compound when used in combination with complementary agents were not identified in the conducted search.
Future Research Directions and Unanswered Questions
Elucidation of Complete Downstream Signaling Cascades Triggered by DNMDP
The primary cytotoxic effect of DNMDP is mediated through the induced interaction between PDE3A and SLFN12. Research indicates that this complex formation activates the RNase activity of SLFN12, which is essential for the observed anticancer activity. nih.govresearchgate.netaacrjournals.org The SLFN12 RNase activity is understood to interfere with the cellular translational machinery, subsequently leading to the activation of the GCN2 kinase and its downstream signaling pathway, ultimately culminating in cell death. aacrjournals.org
However, the complete cascade of events following SLFN12 RNase activation and preceding cell death is not yet fully defined. Identifying all the critical substrates of SLFN12 RNase in the context of the PDE3A-SLFN12 complex and mapping the intricate signaling network downstream of GCN2 activation in sensitive cells are crucial steps. A comprehensive understanding of these cascades is necessary to fully appreciate the mechanism of action, identify potential biomarkers of response, and predict potential off-target effects. The detailed molecular events that link the initial protein-protein interaction to the broader cellular stresses and eventual demise of the cancer cell remain an active area of research. nih.govnih.gov
Exploration of Further Therapeutic Modalities Leveraging the Molecular Glue Mechanism
The discovery of DNMDP's molecular glue activity, inducing the PDE3A-SLFN12 interaction, has opened new avenues for therapeutic intervention. This mechanism represents a novel strategy to target cancers dependent on the co-expression of these two proteins. nih.govmit.eduresearchgate.netaacrjournals.orgresearchgate.netnih.govoncotarget.comjustia.comgoogle.comaacrjournals.org The concept of molecular glues, which can induce or stabilize protein-protein interactions, is increasingly recognized as a powerful approach to target proteins previously considered "undruggable" by conventional inhibitors. nih.govresearchgate.netnih.govresearchgate.netdelveinsight.com
Future research directions include exploring the therapeutic potential of DNMDP and related "velcrin" compounds in a wider range of cancers that exhibit high PDE3A and SLFN12 co-expression. researchgate.netaacrjournals.orgoncotarget.comnih.govaacrjournals.orgbiorxiv.org Investigations into combination therapies are also underway, such as exploring the synergistic effects of PDE3A modulators like DNMDP with other anticancer agents, including Bcl-2/-xL inhibitors. biorxiv.org Leveraging the molecular glue mechanism could also involve the design of novel compounds that modulate the interaction of PDE3A and SLFN12 with greater potency, selectivity, or improved pharmacokinetic properties. Furthermore, the success with PDE3A-SLFN12 suggests the potential for discovering other molecular glues that induce interactions between different protein pairs, thereby expanding the landscape of targeted protein degradation and modulation for therapeutic purposes. researchgate.netdelveinsight.com
Development of Novel Enantiomer-Specific Research Tools Based on DNMDP Scaffold
DNMDP exists as enantiomers, specifically (R)-DNMDP and (S)-DNMDP. Research has revealed a significant difference in the biological activity of these stereoisomers. The (R)-enantiomer of DNMDP is substantially more cytotoxic and is responsible for inducing the critical PDE3A-SLFN12 interaction. mit.edunih.govjustia.comgoogle.commedchemexpress.com In stark contrast, the (S)-enantiomer is largely non-cytotoxic and does not effectively promote the binding of PDE3A to DNMDP or its analogues. mit.edunih.govjustia.comgoogle.commedchemexpress.com
This pronounced difference in activity between the enantiomers makes them valuable research tools. The stereospecificity of the PDE3A-SLFN12 molecular glue interaction can be probed using these distinct forms. The inactive this compound serves as an important negative control in experiments, helping to confirm that observed biological effects are specifically due to the molecular glue activity mediated by the (R)-enantiomer, rather than off-target effects or other non-specific interactions. Developing and utilizing well-characterized, enantiomerically pure forms of DNMDP and related compounds are crucial for precisely dissecting the molecular mechanisms of action, understanding the structural requirements for inducing the PDE3A-SLFN12 complex, and guiding the rational design of future molecular glue therapeutics with improved specificity and efficacy.
Q & A
Q. How should I design experiments to ensure reproducibility in (S)-Dnmdp studies?
Methodological rigor requires defining clear protocols for synthesis, purification, and characterization. For example, use standardized analytical techniques (e.g., HPLC, NMR) to verify enantiomeric purity, and document all parameters (e.g., solvent systems, temperature gradients). Include negative controls and replicate experiments to isolate variables affecting outcomes. Pre-register protocols in open repositories to enhance transparency .
Q. What data types are critical to collect during this compound research?
Essential data includes raw spectral outputs (e.g., mass spectrometry, IR), crystallographic coordinates (if applicable), kinetic parameters (e.g., reaction yields, enantiomeric excess), and metadata (e.g., equipment calibration logs, environmental conditions). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure datasets, ensuring compatibility with community repositories like PubChem or Zenodo .
Q. How can I validate the stability of this compound under varying experimental conditions?
Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor changes via stability-indicating assays (e.g., chiral chromatography). Cross-validate results with orthogonal methods (e.g., X-ray diffraction for structural integrity). Document deviations and refine hypotheses iteratively .
Advanced Research Questions
Q. How do I resolve contradictions between computational predictions and experimental outcomes for this compound’s reactivity?
Reconcile discrepancies by auditing computational models (e.g., DFT methods, solvent effect parameters) and experimental setups. For instance, if simulations predict a reaction pathway inconsistent with observed products, re-examine assumptions about transition states or solvent interactions. Use sensitivity analysis to identify error-prone variables and publish negative results to aid community troubleshooting .
Q. What strategies ensure compliance with funding agency DMP requirements for this compound data?
Align your DMP with agency-specific guidelines (e.g., NSF, DOE). For example, DOE mandates cost/benefit analyses if data preservation is waived, emphasizing how validation will occur without shared data. Use tools like DMPonline to structure plans, addressing ethics (e.g., handling toxicology data), storage (e.g., encrypted backups), and long-term preservation in discipline-specific repositories (e.g., Cambridge Structural Database) .
Q. How can interdisciplinary teams harmonize data standards in this compound research?
Establish a shared metadata schema integrating chemical (e.g., InChI keys), biological (e.g., assay protocols), and computational (e.g., software versions) descriptors. Use collaborative platforms like GitLab for version control and assign roles (e.g., a data steward for quality checks). Regularly review DMPs to address disciplinary biases and ensure interoperability .
Q. What ethical considerations arise when handling toxicological data for this compound?
Anonymize datasets containing sensitive information (e.g., in vitro toxicity screens) and comply with GDPR or institutional review board (IRB) requirements. In DMPs, detail access restrictions, encryption methods, and deletion timelines. Use ethical frameworks like the FAIR principles to balance openness with privacy .
Data Contradiction and Validation
Q. How should I address conflicting results in this compound’s catalytic efficiency reported in literature?
Perform meta-analyses comparing experimental conditions (e.g., substrate scope, catalyst loading) across studies. Use statistical tools (e.g., ANOVA) to identify significant variables. Replicate key experiments under standardized conditions and publish detailed methodological appendices to clarify inconsistencies .
Q. What steps validate the absence of data fabrication in this compound studies?
Implement raw data audits using blockchain timestamps or checksums for traceability. Share original instrument outputs (e.g., chromatograms) in supplementary materials. For collaborative projects, mandate cross-lab validation and document all data workflows in DMPs .
Long-Term Data Management
Q. How do I prioritize which this compound datasets to preserve beyond the project lifecycle?
Apply the "3-2-1 rule": retain three copies of critical data (raw, processed, published) across two storage types (e.g., cloud, physical) with one off-site. Use risk-benefit analyses to justify preserving data essential for replication (e.g., synthetic protocols) versus discarding transient files (e.g., preliminary simulations). Cite community standards in DMPs to align with funder expectations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
